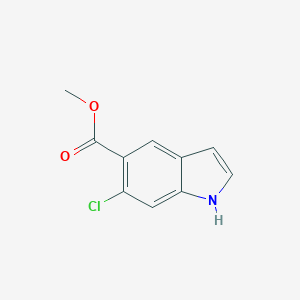

Methyl 6-chloro-1H-indole-5-carboxylate

Übersicht

Beschreibung

“Methyl 6-chloro-1H-indole-5-carboxylate” is a chemical compound with the molecular formula C10H8ClNO2 . It is a solid substance and has a molecular weight of 209.63 .

Molecular Structure Analysis

The IUPAC name for this compound is "methyl 6-chloro-1H-indole-5-carboxylate" . Unfortunately, the specific InChI code or key is not provided in the available resources.Physical And Chemical Properties Analysis

“Methyl 6-chloro-1H-indole-5-carboxylate” is a solid substance . It has a boiling point of 365.6°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Biosynthesis of Protein Kinase Inhibitors

- Application Summary: This compound is used as a reactant for the biosynthesis of inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibition of certain protein kinases can be beneficial in treating diseases such as cancer.

Metal-Free Friedel-Crafts Alkylation

- Application Summary: “Methyl 6-chloro-1H-indole-5-carboxylate” is used as a reactant in metal-free Friedel-Crafts alkylation . This is a type of chemical reaction that involves the alkylation of an aromatic compound.

Preparation of Diphenylsulfonium Ylides

- Application Summary: This compound is used as a reactant in the preparation of diphenylsulfonium ylides from Martin’s sulfurane . Diphenylsulfonium ylides are useful intermediates in organic synthesis.

Cross Dehydrogenative Coupling Reactions

- Application Summary: “Methyl 6-chloro-1H-indole-5-carboxylate” is used as a reactant in cross dehydrogenative coupling reactions . These reactions are a type of carbon-carbon bond forming reaction that are important in the synthesis of complex organic molecules.

Synthesis of Indirubin Derivatives

- Application Summary: This compound is used as a reactant in the synthesis of indirubin derivatives . Indirubin is a component of a traditional Chinese medicine known as Danggui Longhui Wan, used to treat chronic diseases such as leukemia.

Preparation of Aminoindolylacetates

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . The safety information pictograms indicate a warning signal .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 6-chloro-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOUVTSYCXABHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C(=C1)C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444019 | |

| Record name | Methyl 6-chloro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-1H-indole-5-carboxylate | |

CAS RN |

162100-83-6 | |

| Record name | Methyl 6-chloro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)

![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)